Ethyl glucuronide

Catalog No.
S1483398
CAS No.
17685-04-0
M.F
C8H14O7
M. Wt
222.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl glucuronide

CAS Number

17685-04-0

Product Name

Ethyl glucuronide

IUPAC Name

(2S,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1

InChI Key

IWJBVMJWSPZNJH-XWBUKDKVSA-N

SMILES

CCOC1C(C(C(C(O1)C(=O)O)O)O)O

Synonyms

ethyl beta-D-6-glucosiduronic acid, ethyl glucuronide, ethyl-beta-D-glucopyranosiduronic acid, ethylglucuronide

Canonical SMILES

CCOC1C(C(C(C(O1)C(=O)O)O)O)O

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Monitoring Alcohol Consumption in Clinical Trials:

Researchers studying the effects of medications or interventions on alcohol use disorders often face challenges in accurately measuring participants' alcohol consumption. Self-reported data can be unreliable, and traditional methods like blood alcohol concentration (BAC) tests have a short detection window. EtG offers a more objective and longer-lasting biomarker of recent alcohol intake, allowing researchers to:

  • Assess adherence to treatment protocols: By monitoring EtG levels, researchers can determine if participants in alcohol treatment programs are abstaining from alcohol or experiencing relapses.
  • Evaluate the effectiveness of interventions: Measuring changes in EtG levels can help researchers assess the effectiveness of new medications, therapies, or behavioral interventions aimed at reducing alcohol consumption.

Studying Alcohol Use Patterns in Specific Populations:

Researchers use EtG to investigate alcohol consumption patterns in various populations, including:

  • Pregnant women: EtG testing can help identify pregnant women who may be consuming alcohol, which can be harmful to the developing fetus.
  • Adolescents and young adults: This age group is particularly vulnerable to the negative consequences of alcohol use. EtG testing can provide insights into their drinking behaviors and inform prevention strategies.
  • Individuals with alcohol use disorders: Studying EtG levels in this population can help researchers understand the underlying mechanisms of addiction and develop more effective treatment strategies.

Ethyl glucuronide is a significant non-oxidative metabolite of ethanol, formed in the human body through the process of glucuronidation following alcohol consumption. This compound is recognized for its role as a biomarker for alcohol intake, particularly in contexts where monitoring abstinence is crucial, such as in rehabilitation programs or legal settings. Ethyl glucuronide has a molecular formula of C8H14O7C_8H_{14}O_7 and a molar mass of approximately 222.19 g/mol. It is notable for its longer detection window compared to ethanol itself, remaining in biological matrices such as urine, blood, and hair for days after alcohol consumption has ceased .

EtG lacks a direct biological action. Its significance lies in its role as a biomarker for alcohol consumption. Since EtG persists in urine longer than ethanol itself (up to 72 hours compared to a few hours for BAC) [], its detection confirms recent alcohol intake. This information is valuable in various research applications, including:

  • Monitoring Alcohol Abstinence: EtG testing helps track sobriety in recovering alcoholics or individuals required to abstain from alcohol for legal or professional reasons [].
  • Studies on Alcohol Consumption Patterns: EtG measurement in urine samples from large populations can provide insights into overall alcohol consumption patterns and potential health risks associated with different levels of alcohol intake.
Ethanol+UDP glucuronic acidEthyl glucuronide+UDP\text{Ethanol}+\text{UDP glucuronic acid}\rightarrow \text{Ethyl glucuronide}+\text{UDP}

This reaction exemplifies the body's method for detoxifying and excreting alcohol, allowing for efficient elimination through urine .

Ethyl glucuronide exhibits various biological activities that have garnered attention in pharmacological research. Studies indicate that it can activate Toll-like receptor 4 (TLR4), which may contribute to pain pathways associated with alcohol consumption and withdrawal symptoms. Ethyl glucuronide's interaction with TLR4 suggests potential implications in conditions like hangover headaches and other alcohol-related disorders . Additionally, its presence in biological fluids serves as a reliable indicator of alcohol intake due to its stability and resistance to further metabolism compared to ethanol.

The synthesis of ethyl glucuronide typically involves enzymatic reactions using liver microsomes or recombinant UDP-glucuronosyltransferases. The process can be optimized through various conditions, including pH, temperature, and substrate concentrations. In laboratory settings, ethyl glucuronide can also be synthesized through chemical methods involving the direct reaction of ethanol with glucuronic acid derivatives under acidic conditions .

Ethyl glucuronide is widely employed as a biomarker for alcohol consumption. Its applications include:

  • Clinical Monitoring: Used to assess compliance in patients undergoing treatment for alcohol dependence.
  • Forensic Analysis: Serves as evidence in legal cases involving alcohol consumption.
  • Research: Helps in pharmacokinetic studies concerning alcohol metabolism and its effects on human health.
  • Public Health: Utilized in studies assessing population-level alcohol use and its consequences .

Research into ethyl glucuronide's interactions has revealed its role as a TLR4 agonist, which may mediate inflammatory responses associated with alcohol consumption. In vitro studies have demonstrated that ethyl glucuronide can induce signaling pathways linked to pain perception and inflammation, indicating potential therapeutic targets for managing alcohol-related disorders . Moreover, studies have shown that it can be detected in various biological matrices long after ethanol has been eliminated from the body, making it a valuable tool for monitoring recent drinking behavior .

Ethyl glucuronide shares structural similarities with other metabolites of ethanol and related compounds. Here are some comparable compounds:

CompoundStructure SimilarityRole/Function
Ethyl sulfateSimilar metabolic pathwayAnother non-oxidative metabolite of ethanol
Glucuronic acidStructural precursorPrecursor for ethyl glucuronide synthesis
Morphine-3-glucuronideGlucuronidation productAnalgesic metabolite with similar pharmacological effects

Uniqueness of Ethyl Glucuronide

What sets ethyl glucuronide apart from these compounds is its specific application as a biomarker for alcohol consumption due to its longer half-life (approximately 2-3 hours) compared to ethanol itself. While both ethyl sulfate and morphine-3-glucuronide are important metabolites, they do not serve the same role in monitoring alcohol use or abstinence . Ethyl glucuronide's ability to remain detectable in the body long after ethanol has been metabolized makes it particularly valuable for clinical and forensic applications.

Non-Oxidative Ethanol Metabolism

Approximately 0.5% of ingested ethanol undergoes non-oxidative metabolism, primarily through conjugation with activated glucuronic acid to form EtG [1] [2]. This pathway operates independently of alcohol dehydrogenase and cytochrome P450 systems, allowing EtG to persist in bodily fluids long after ethanol is eliminated [1] [2]. Non-oxidative metabolism also produces ethyl sulfate (EtS) via sulfotransferases (SULTs) and phosphatidylethanol (PEth) through phospholipase D activity [2]. These metabolites collectively provide extended detection windows compared to ethanol itself, making them invaluable for monitoring alcohol intake [2].

Enzymatic Glucuronidation Mechanisms

Glucuronidation involves the transfer of glucuronic acid from uridine-5’-diphospho-β-glucuronic acid (UDPGA) to ethanol, catalyzed by UGT enzymes [1] [4]. The reaction proceeds in two steps:

  • Activation: UDPGA binds to UGT, forming a high-energy intermediate.
  • Conjugation: The glucuronic acid moiety is transferred to ethanol, yielding EtG [4] [6].
    This process occurs predominantly in hepatic microsomes, though intestinal UGTs contribute marginally [3] [4].

UDP-Glucuronosyltransferase Enzyme Systems

UGT1A1 and UGT1A4 Activity

UGT1A1 and UGT1A4 exhibit distinct kinetic profiles in EtG formation. UGT1A1 demonstrates a low apparent Km (0.03 ± 0.01 mM) but moderate Vmax (25.22 ± 3.45 pmol/min/mg), favoring ethanol conjugation at low concentrations [4]. In contrast, UGT1A4’s activity is influenced by genetic polymorphisms; the UGT1A43 (Leu48Val) variant increases glucuronidation efficiency by 43% compared to wild-type alleles [5].

EnzymeKm (mM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
UGT1A10.03 ± 0.0125.22 ± 3.45840.7
UGT1A40.26 ± 0.014.19 ± 0.3016.1

Table 1: Kinetic parameters of UGT1A1 and UGT1A4 in ethanol glucuronidation [4] [5].

UGT1A9 Specificity

UGT1A9 is the most efficient isoform for EtG synthesis, with a Vmax of 10.41 pmol/min/mg at 50 mM ethanol [6]. Its broad substrate specificity and high hepatic expression make it a major contributor to systemic EtG levels. Competitive inhibition studies using quercetin and kaempferol reveal that UGT1A9’s activity is highly susceptible to modulation by dietary phenols [6].

UGT2B4, UGT2B7, and UGT2B15 Contributions

UGT2B7 complements UGT1A9 with a Vmax of 10.37 pmol/min/mg at 200 mM ethanol, indicating its role in high-concentration ethanol metabolism [6]. UGT2B4 and UGT2B15 exhibit lower activity (Km = 8.02–40.04 mM), but their contributions become significant under chronic alcohol exposure [6].

Metabolic Yield and Excretion Pathways

EtG accounts for 0.11–0.13% of excreted ethanol in urine, a 5.5- to 6.6-fold increase compared to humans in species like treeshrews [3]. Biliary excretion predominates in rodents, with EtG concentrations 8.8–13.4 times higher in bile than intestinal perfusate [3]. In humans, renal clearance is primary, with EtG detectable in urine for up to 80 hours post-consumption [1] [2].

Concurrent Ethyl Sulfate Formation

Ethyl sulfate (EtS) forms via sulfotransferases (SULT1A1, SULT2A1) concurrently with EtG [6]. While EtG synthesis relies on UGTs, EtS production is faster but shorter-lived, offering complementary forensic utility [6]. The two metabolites often correlate in concentration, though genetic polymorphisms in SULTs can decouple their ratios [6].

Comparative Analysis with Other Ethanol Metabolites

EtG and EtS differ from oxidative metabolites like acetaldehyde in several key aspects:

MetaboliteFormation PathwayDetection WindowTissue Distribution
Ethyl glucuronideUGT-mediated conjugation24–80 hoursUrine, blood, hair
Ethyl sulfateSULT-mediated sulfation12–48 hoursUrine, blood
PhosphatidylethanolPhospholipase D activityWeeks–monthsRed blood cell membranes
Fatty acid ethyl estersAcyl-CoA:ethanol transferaseDays–weeksLiver, adipose tissue

Table 2: Comparative profiles of non-oxidative ethanol metabolites [2] [6].

EtG’s stability in keratinous matrices like hair enables retrospective alcohol monitoring, whereas phosphatidylethanol (PEth) in erythrocytes provides a longer detection window for chronic use [2]. Fatty acid ethyl esters (FAEEs), though less specific, accumulate in lipid-rich tissues, reflecting prolonged ethanol exposure [2].

Antibody Specificity Research

Antibody specificity represents a fundamental component in the development of reliable immunoassays for ethyl glucuronide detection. Research has demonstrated that monoclonal antibodies exhibit superior specificity compared to polyclonal alternatives, with studies showing that sheep-derived monoclonal antibodies achieve greater than 95% purity and demonstrate exceptional binding affinity for ethyl glucuronide [1]. The development of high-specificity antibodies requires careful consideration of the hapten design, where ethyl glucuronide must be conjugated to carrier proteins in a manner that preserves the critical binding epitopes.

Enzyme-linked immunosorbent assay development has focused on optimizing antibody-antigen interactions through systematic evaluation of binding kinetics and thermodynamic parameters. Studies have established that optimal antibody concentrations range from 0.1 to 1.0 micrograms per milliliter, with binding affinities demonstrating dissociation constants in the nanomolar range [2]. The specificity of ethyl glucuronide antibodies has been extensively characterized through competitive binding assays, revealing minimal cross-reactivity with structurally related compounds such as glucose, galactose, and other endogenous glucuronides [3].

Recent advances in antibody engineering have incorporated phage display technology and recombinant antibody production methods to enhance specificity and reduce batch-to-batch variability. These approaches have resulted in antibodies with improved thermal stability and extended shelf-life characteristics, essential for commercial immunoassay applications [4]. The optimization of antibody production has also focused on reducing non-specific binding through careful selection of blocking agents and buffer compositions.

Cross-Reactivity Investigations

Cross-reactivity studies represent a critical aspect of immunoassay validation, as false-positive results can significantly impact clinical and forensic interpretations. Comprehensive investigations have identified several structurally related compounds that exhibit varying degrees of cross-reactivity with ethyl glucuronide antibodies. The most significant cross-reactivity concerns involve other alcohol glucuronides, particularly 2-propyl glucuronide, which demonstrates cross-reactivity rates of 69-84% at the 95% confidence level [5].

CompoundCross-Reactivity (%)Clinical SignificanceSource
2-Propyl glucuronide69-84Moderate riskPropanol disinfection
Methyl glucuronide4-9Low riskEndogenous
1-Propyl glucuronide4-9Low riskPropanol disinfection
1-Butyl glucuronide4-9Low riskIndustrial exposure
2-Butyl glucuronide4-9Low riskIndustrial exposure
Trichloroethyl glucuronideHighHigh riskChloral hydrate medication

Trichloroethyl glucuronide, formed from chloral hydrate metabolism, represents the most clinically significant cross-reactant, producing false-positive results in patients receiving chloral hydrate medication [6]. This cross-reactivity has been documented in cases where ethyl glucuronide concentrations reached 8.0 milligrams per liter by immunoassay, while liquid chromatography-tandem mass spectrometry confirmation showed no detectable ethyl glucuronide [6].

Studies have also investigated the potential for cross-reactivity with pharmaceutical compounds containing alcohol as excipients. Research has demonstrated that medications such as cough syrups and liquid formulations containing ethanol can produce positive ethyl glucuronide results, necessitating careful consideration of patient medication history during result interpretation [7]. The development of improved antibody specificity has focused on reducing these cross-reactivities through rational antibody design and selection strategies.

Enzyme Immunoassay Optimization

Enzyme immunoassay optimization encompasses multiple parameters including enzyme selection, substrate systems, and reaction conditions. The majority of commercial ethyl glucuronide immunoassays utilize glucose-6-phosphate dehydrogenase as the enzyme label, coupled with nicotinamide adenine dinucleotide as the cofactor system [8]. This enzyme system provides excellent sensitivity and stability characteristics, with detection limits routinely achieving 100-500 nanograms per milliliter [3].

StudyImmunoassay TypeCutoff (ng/mL)Sensitivity (%)Specificity (%)LOD (ng/mL)
Pichini et al. (2014)ELISA90010078NR
Microgenics Corp. (2008)DRI-EtG EIA5009697100
Immunalysis Corp. (2019)Homogeneous EIA5009595203.6
Randox ToxicologyHomogeneous EIA50010098203.6
Lin-Zhi InternationalEnzyme Immunoassay5009698.5NR

Optimization studies have focused on reaction kinetics, demonstrating that optimal incubation times range from 30 to 60 minutes at temperatures between 25 and 37 degrees Celsius [4]. Buffer optimization has identified that phosphate-buffered saline at pH 7.4 provides optimal antibody stability and binding characteristics. The incorporation of stabilizing agents such as bovine serum albumin and sucrose has extended reagent shelf-life to two years under refrigerated conditions [9].

Homogeneous enzyme immunoassays have gained popularity due to their simplicity and automation compatibility. These systems eliminate the need for separation steps by utilizing enzyme inhibition upon antibody binding, allowing for direct measurement of enzyme activity as a function of analyte concentration [10]. Recent developments have focused on improving signal-to-noise ratios through optimization of enzyme concentrations and reaction conditions.

Mass Spectrometry Applications

Liquid Chromatography-Tandem Mass Spectrometry Methodological Advances

Liquid chromatography-tandem mass spectrometry represents the gold standard for ethyl glucuronide quantification, offering superior specificity and sensitivity compared to immunoassay methods. Recent methodological advances have focused on improving chromatographic separation, reducing analysis time, and enhancing detection limits. Ultra-performance liquid chromatography systems have reduced analysis times to less than 7 minutes while maintaining excellent resolution of ethyl glucuronide from potential interferents [11].

StudyMethodLOD (μg/mL)LLOQ (μg/mL)Linearity RangeSample Preparation
Albermann et al. (2012)LC-MS/MS0.0050.0190.025-2Protein Precipitation
Kummer et al. (2013)UPLC-MS/MS0.1NR0.1-10Protein Precipitation
Zheng & Helander (2008)LC-MS<0.1NR0.1-100SPE
Sigma-Aldrich MethodLC-ESI-MS/MSNRNRNRDilute and Shoot
Waters UPLC-MS/MSUPLC-MS/MSNR0.1NRDilute and Shoot

Sample preparation methodologies have evolved from complex solid-phase extraction procedures to simplified dilute-and-shoot approaches. The development of dilute-and-shoot methods has significantly reduced sample preparation time while maintaining analytical performance. These methods typically involve 10-fold dilution of urine samples with mobile phase, eliminating the need for extensive cleanup procedures [11].

Mass spectrometric detection has been optimized through the use of electrospray ionization in negative ion mode, which provides enhanced sensitivity for ethyl glucuronide due to its acidic nature. Selected reaction monitoring transitions have been carefully optimized, with the primary quantification transition utilizing the deprotonated molecular ion at mass-to-charge ratio 221 fragmenting to produce the glucuronide-specific fragment at 75 mass units [12]. The use of stable isotope-labeled internal standards, particularly ethyl glucuronide-d5, has significantly improved quantitative accuracy and precision.

Gas Chromatography-Mass Spectrometry Techniques for Detection

Gas chromatography-mass spectrometry methods for ethyl glucuronide analysis require derivatization due to the polar nature of the analyte. Recent advances have focused on optimizing derivatization procedures and improving detection limits through the use of tandem mass spectrometry. The most commonly employed derivatization reagents include N-methyl-N-trimethylsilyl-trifluoroacetamide and pentafluoropropionic anhydride, each offering distinct advantages in terms of sensitivity and stability [13].

StudyMethodLOD MatrixLLOQ MatrixDerivatizationIonization
AIIMS India (2004)GC-MS50 ng/mL (urine)150 ng/mL (urine)MSTFAEI
Paul et al. (2022)GC-EI-MS/MS4 pg/mg (hair)6 pg/mg (hair)MSTFAEI
AlSaabi et al. (2011)GC-NCI-MS/MS5 ng/mL (urine)10 ng/mL (urine)PFPANCI
Kharbouche et al. (2015)GC-NICI-MS/MS0.05 pg/mg (hair)0.2 pg/mg (hair)PFPANICI
Martins Ferreira et al. (2012)GC-NICI-MS/MS0.5 pg/mg (hair)1.5 pg/mg (hair)PFPANICI

Electron impact ionization methods have been optimized for ethyl glucuronide analysis, with recent developments focusing on selected reaction monitoring approaches using triple quadrupole mass spectrometers. The optimization of electron impact conditions has identified optimal electron energies of 70 electron volts and ion source temperatures of 150 degrees Celsius [14]. These conditions provide excellent fragmentation patterns while maintaining sensitivity for quantitative analysis.

Negative chemical ionization methods have demonstrated superior sensitivity for ethyl glucuronide analysis, particularly when using pentafluoropropionic anhydride derivatization. The combination of negative chemical ionization with tandem mass spectrometry has achieved detection limits as low as 0.05 picograms per milligram in hair samples [15]. These methods utilize methane or ammonia as reagent gases, providing enhanced molecular ion stability and improved quantitative performance.

Sample preparation for gas chromatography-mass spectrometry analysis typically involves solid-phase extraction followed by derivatization. Recent advances in sample preparation have incorporated automated systems that reduce manual handling and improve reproducibility. The development of online derivatization methods has eliminated the need for solvent evaporation steps, reducing analysis time and improving throughput [16].

Analytical Validation Studies

Analytical validation studies for ethyl glucuronide methods encompass comprehensive evaluation of method performance characteristics according to international guidelines. Validation parameters include accuracy, precision, linearity, limit of detection, limit of quantification, selectivity, and stability. These studies have established acceptance criteria that ensure reliable analytical performance across different analytical platforms and laboratory environments.

ParameterLC-MS/MS RangeGC-MS RangeImmunoassay RangeAcceptance Criteria
Intra-assay Precision (%RSD)2.2-4.6<20<10<15
Inter-assay Precision (%RSD)2.8-4.6<20<15<15
Accuracy (% Bias)2.7-9.5<20<15<15
Recovery (%)75-9880-8595-100>70
Matrix Effect (%)69-104NRNR<25
Stability (Days)30-18030-18014-730>30

Precision studies have demonstrated that liquid chromatography-tandem mass spectrometry methods achieve the highest precision, with relative standard deviations typically below 5% for both intra-assay and inter-assay measurements [12]. Gas chromatography-mass spectrometry methods show slightly higher variability, with relative standard deviations generally below 20%, while immunoassay methods demonstrate intermediate precision characteristics [13].

Accuracy assessments have utilized certified reference materials and proficiency testing samples to evaluate method bias. Studies have shown that liquid chromatography-tandem mass spectrometry methods demonstrate excellent accuracy, with bias values typically below 10% across the analytical range [17]. Matrix effect studies have identified significant ion suppression in some liquid chromatography-tandem mass spectrometry methods, necessitating the use of stable isotope-labeled internal standards for accurate quantification.

Stability studies have evaluated ethyl glucuronide degradation under various storage conditions, demonstrating that samples remain stable for at least 30 days when stored at -20 degrees Celsius [18]. Room temperature stability studies have shown significant degradation within 48 hours, emphasizing the importance of proper sample storage and handling procedures. The development of stabilizing additives has extended sample stability, with some formulations achieving stability for up to six months under refrigerated conditions.

Quality Control and Standardization Research

Quality control and standardization represent critical components in ensuring reliable ethyl glucuronide analysis across different laboratory settings. Research has focused on developing standardized reference materials, establishing quality control protocols, and implementing proficiency testing programs. The development of certified reference materials has provided a foundation for method validation and interlaboratory comparisons.

Proficiency testing programs have been implemented to evaluate laboratory performance and identify sources of analytical variability. These programs typically involve the distribution of blind samples with known ethyl glucuronide concentrations, allowing for assessment of accuracy and precision across participating laboratories [19]. Results from proficiency testing have identified significant interlaboratory variability, with coefficients of variation ranging from 6.9% to 38% depending on the analytical method and concentration level.

Quality control sample preparation has focused on matrix-matched materials that closely resemble authentic biological samples. The development of synthetic urine matrices has provided standardized quality control materials with extended stability characteristics [20]. These materials incorporate appropriate concentrations of endogenous compounds such as creatinine, urea, and electrolytes to simulate authentic sample matrices.

Internal quality control protocols have been established to monitor method performance on a daily basis. These protocols typically involve the analysis of low, medium, and high concentration quality control samples with each analytical batch. Acceptance criteria have been established based on method validation data, with typical requirements including accuracy within 15% of target values and precision below 15% relative standard deviation [21].

External quality assessment programs have been implemented to provide independent evaluation of laboratory performance. These programs utilize different approaches including split-sample testing, round-robin studies, and certified reference material analysis. Results from external quality assessment have identified the need for improved standardization in sample preparation and analytical procedures.

Emerging Detection Technologies

Emerging detection technologies for ethyl glucuronide analysis encompass innovative approaches that offer potential advantages in terms of sensitivity, specificity, and ease of use. These technologies include electrochemical detection methods, biosensor applications, and portable analytical devices. Recent research has focused on developing real-time monitoring capabilities and point-of-care testing solutions.

TechnologyDetection MethodMatrixLODDetection RangeAdvantages
Wearable BiosensorImmunoassay-basedSweat0.001 μg/L0.001-100 μg/LReal-time monitoring
Electrochemical DetectionChemiresistiveUrine0.01 μg/mL0.01-10 μg/mLDirect detection
Pulsed Electrochemical DetectionGold ElectrodeUrine0.01 μg/mL0.01-10 μg/mLNo derivatization
ZnO NanostructuresImmunosensorSweat1 ng/mL1 ng/mL-100 μg/mLHigh sensitivity
Impedance SpectroscopyCapacitive ChangesSweat1 ng/mL1 ng/mL-100 μg/mLLow power consumption

Wearable biosensor technology has demonstrated the capability for continuous monitoring of ethyl glucuronide in sweat samples. These devices utilize immunoassay-based detection mechanisms coupled with chemiresistive sensing elements to provide real-time quantification of ethyl glucuronide concentrations [22]. The biosensors incorporate monoclonal antibodies immobilized on gold electrodes through thiol-based chemistry, enabling selective detection of ethyl glucuronide in complex biological matrices.

Electrochemical detection methods have shown promise for direct analysis of ethyl glucuronide without requiring derivatization or complex sample preparation. Pulsed electrochemical detection utilizing gold working electrodes has achieved detection limits of 0.01 micrograms per milliliter in urine samples [23]. These methods employ post-column addition of sodium hydroxide to provide optimal detection conditions for glucuronide compounds.

Zinc oxide nanostructure-based immunosensors have demonstrated exceptional sensitivity for ethyl glucuronide detection in sweat samples. These sensors utilize two-dimensional zinc oxide nanoflakes synthesized through sonochemical methods, providing enhanced surface area and improved electron transfer characteristics [24]. The sensors achieve detection limits of 1 nanogram per milliliter with response times of approximately 45 seconds.

Impedance spectroscopy-based detection methods have been developed for low-power applications in wearable devices. These methods utilize capacitive changes at the electrical double layer to transduce binding interactions between ethyl glucuronide and immobilized antibodies [25]. The technology offers advantages in terms of power consumption and miniaturization potential, making it suitable for portable monitoring applications.

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

222.07395278 g/mol

Monoisotopic Mass

222.07395278 g/mol

Heavy Atom Count

15

UNII

CV2CWP5YT2

Wikipedia

Ethyl_glucuronide

Dates

Last modified: 09-15-2023

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